2-Chloro TNP-ITP tetrasodium

説明

特性

IUPAC Name |

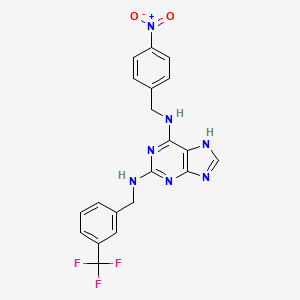

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium: A Fluorescent Probe for Purinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro TNP-ITP tetrasodium (B8768297) is a synthetic analog of inosine (B1671953) 5'-triphosphate (ITP), featuring a 2-chloro substitution on the purine (B94841) ring and a trinitrophenyl (TNP) group attached to the ribose moiety. While specific literature on 2-Chloro TNP-ITP tetrasodium is sparse, its structural similarity to the well-characterized fluorescent nucleotide analog, TNP-ATP, suggests its primary utility as a fluorescent probe for studying nucleotide-binding proteins. This guide synthesizes the available information on TNP-nucleotide analogs to provide a comprehensive technical overview of the likely properties, applications, and experimental considerations for this compound in the context of purinergic signaling research.

Introduction to Modified Nucleotides and Purinergic Signaling

Modified nucleotides are indispensable tools in molecular biology and pharmacology, enabling the study of nucleic acid and protein functions with enhanced stability, specific labeling, or altered biological activity.[1][2][] Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides such as adenosine (B11128) and ATP, which act on a variety of purinergic receptors. These receptors are broadly classified into P1 (adenosine) receptors and P2 receptors, which are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.[4][5] These signaling pathways are implicated in a vast array of physiological processes, making them attractive targets for drug development.

This compound, as an ITP analog, is presumed to interact with proteins that bind ITP or other purine nucleotides. The 2-chloro modification may alter its binding affinity and selectivity for different purinergic receptors or other nucleotide-binding proteins. The key feature of this molecule is the TNP group, which is environmentally sensitive and exhibits enhanced fluorescence upon binding to hydrophobic pockets, such as the nucleotide-binding site of a protein.[1][6] This property makes it a valuable tool for fluorescence-based binding assays.

Physicochemical Properties and Inferred Biological Activity

Data Presentation: Properties of Related Nucleotide Analogs

| Property | 2-Chloroadenosine 5'-triphosphate (2-Chloro-ATP) | TNP-ATP | Inferred Properties of 2-Chloro TNP-ITP |

| Molecular Class | Adenine nucleotide analog | Adenine nucleotide analog | Inosine nucleotide analog |

| Key Modifications | 2-chloro substitution on the purine ring | 2',3'-O-(2,4,6-trinitrophenyl) on the ribose | 2-chloro substitution on the purine ring, TNP group on the ribose |

| Primary Function | P2Y1 receptor antagonist, P2X receptor agonist | Fluorescent probe for nucleotide-binding proteins, P2X receptor antagonist | Fluorescent probe, likely purinergic receptor modulator |

| Reported Ki Value | 2.3 µM (for P2Y1 receptor) | - | To be determined |

| Reported EC50/IC50 | EC50s = 0.5 and 2.5 µM (for P2X receptors) | IC50s = 0.9 - 7 nM (for P2X1, P2X3, P2X2/3 receptors)[7][8] | To be determined |

| Fluorescence λexc/λem | Non-fluorescent | ~408 nm / ~552 nm (bound)[9] | Expected to be similar to TNP-ATP |

Inferred Mechanism of Action and Signaling Pathways

Based on the known pharmacology of TNP-ATP and 2-Chloro-ATP, this compound is likely to act as a competitive antagonist at certain P2X receptor subtypes.[7][8][10] The TNP moiety is a bulky group that, when bound to the ATP-binding pocket, can prevent the conformational changes required for channel activation.[10] The 2-chloro substitution may further modulate its affinity and selectivity for different P2 receptor subtypes.

Signaling Pathway Diagram: Antagonism of P2X Receptors

Experimental Protocols

The primary application of this compound is expected to be in fluorescence-based binding assays to characterize protein-nucleotide interactions.

Protocol: Fluorescence Spectroscopy Binding Assay

This protocol is adapted from methodologies used for TNP-ATP.[1][6]

Objective: To determine the binding affinity (Kd) of a protein of interest for 2-Chloro TNP-ITP.

Materials:

-

Purified protein of interest

-

This compound stock solution (e.g., 1 mM in aqueous buffer, pH 7.0-8.0, protected from light)

-

Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes or microplates suitable for fluorescence measurements

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength to ~410 nm and the emission scan range from 480 nm to 650 nm.

-

Titration Experiment: a. To a cuvette containing binding buffer, add a fixed concentration of the protein of interest (e.g., 1 µM). b. Record a baseline fluorescence spectrum. c. Sequentially add increasing concentrations of 2-Chloro TNP-ITP (e.g., from nM to µM range). d. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.

-

Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum (~540-550 nm) as a function of the 2-Chloro TNP-ITP concentration. b. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

Experimental Workflow Diagram

Applications in Drug Discovery

This compound can be a valuable tool in drug discovery for:

-

High-Throughput Screening (HTS): The fluorescence-based binding assay can be adapted to a microplate format for HTS of compound libraries to identify inhibitors of nucleotide-binding proteins.

-

Fragment-Based Screening: To identify small molecule fragments that bind to the nucleotide-binding site.

-

Mechanism of Action Studies: To determine if a compound inhibits protein function by competing with nucleotide binding.

-

Characterizing Purinergic Receptor Ligands: To screen for and characterize novel agonists and antagonists of P2 receptors.

Logical Relationship Diagram: Drug Discovery Cascade

Conclusion

While direct experimental data on this compound is limited, its structural characteristics strongly suggest its utility as a fluorescent probe for studying nucleotide-binding proteins, particularly within the purinergic receptor family. By leveraging the principles established for the well-studied analog TNP-ATP, researchers can employ 2-Chloro TNP-ITP in fluorescence-based binding assays to investigate protein-ligand interactions and to screen for novel modulators of these important drug targets. Further characterization of its specific binding properties and pharmacological profile is warranted to fully establish its role as a tool in purinergic signaling research.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling aptamers created using fluorescent nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro TNP-ITP Tetrasodium: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro TNP-ITP tetrasodium (B8768297), a specialized derivative of inosine (B1671953) triphosphate (ITP). Due to the limited direct research on this specific compound, this document synthesizes information from closely related analogs, namely TNP-nucleotides and 2-chloro-purine derivatives, to offer a comprehensive technical profile. This guide covers the inferred chemical structure, potential applications, and hypothetical experimental protocols.

Core Compound Profile

2-Chloro TNP-ITP (2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate) tetrasodium is an analogue of Inosine-5'-triphosphate trisodium (B8492382) salt.[1] The key structural features are the inosine triphosphate backbone, a chloro- modification at the 2-position of the purine (B94841) ring, and a trinitrophenyl (TNP) group attached to the ribose moiety. The TNP group renders the molecule fluorescent, making it a valuable tool for studying nucleotide-binding proteins.

Inferred Chemical Structure

Table 1: Inferred Physicochemical Properties of 2-Chloro TNP-ITP Tetrasodium

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₁₆H₁₁ClN₇O₁₉P₃·4Na | Based on the structures of TNP-ATP and 2-chloroinosine (B17576). |

| Appearance | Likely a colored (yellowish) solid | The TNP group is a chromophore. |

| Solubility | Expected to be soluble in water | Due to the triphosphate and tetrasodium salt form. |

| Fluorescence | Expected to be fluorescent | The TNP moiety is a known fluorophore.[2] |

| Excitation Max. | ~410-470 nm (estimated) | Based on TNP-ATP and TNP-GTP.[2][3] |

| Emission Max. | ~540-560 nm (estimated) | Based on TNP-ATP and TNP-GTP.[2][3] |

Potential Applications in Research

Based on the known applications of similar fluorescent nucleotide analogs like TNP-ATP and TNP-GTP, this compound is anticipated to be a valuable tool in several research areas:

-

Enzyme Kinetics and Inhibition: As a structural analog of ITP, it can be used to study the kinetics and as a potential inhibitor of ITP-utilizing enzymes. For instance, TNP-GTP is a known inhibitor of glutamate (B1630785) dehydrogenase.[3] The 2-chloro modification may alter its binding affinity and specificity. Human IMP dehydrogenase has been shown to catalyze the dehalogenation of 2-chloroinosine 5'-monophosphate.[4]

-

Nucleotide Binding Site Characterization: The fluorescent properties of the TNP group allow for real-time monitoring of its binding to proteins. Changes in fluorescence intensity and emission wavelength upon binding can provide insights into the local environment of the nucleotide-binding pocket.[2]

-

High-Throughput Screening: Its fluorescent nature makes it suitable for developing high-throughput screening assays to identify compounds that modulate the activity of ITP-dependent proteins.

Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the use of this compound, based on established methods for other TNP-nucleotide analogs.

Protocol 1: Characterization of Protein-Ligand Interaction by Fluorescence Titration

This protocol describes how to determine the binding affinity (dissociation constant, Kd) of 2-Chloro TNP-ITP to a target protein.

Materials:

-

Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

This compound stock solution (e.g., 1 mM in water)

-

Fluorometer and cuvettes

Procedure:

-

Prepare a solution of the target protein at a known concentration (e.g., 1 µM) in the assay buffer.

-

Set the fluorometer to the estimated excitation and emission wavelengths for 2-Chloro TNP-ITP (e.g., Ex: 470 nm, Em: 550 nm).

-

Record the baseline fluorescence of the protein solution.

-

Add small aliquots of the 2-Chloro TNP-ITP stock solution to the protein solution, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition until no significant change is observed (saturation).

-

Correct the fluorescence readings for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence as a function of the 2-Chloro TNP-ITP concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the Kd.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of 2-Chloro TNP-ITP on an ITP-metabolizing enzyme.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme (e.g., ITP)

-

This compound

-

Assay buffer

-

Detection reagent for the product of the enzymatic reaction

-

Plate reader

Procedure:

-

Prepare a series of dilutions of 2-Chloro TNP-ITP in the assay buffer.

-

In a microplate, add the enzyme and the different concentrations of 2-Chloro TNP-ITP.

-

Incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction and add the detection reagent.

-

Measure the signal on a plate reader.

-

Plot the enzyme activity as a function of the 2-Chloro TNP-ITP concentration and calculate the IC50 value.

Potential Signaling Pathway Interactions

While there is no direct evidence of 2-Chloro TNP-ITP's involvement in specific signaling pathways, its parent molecule, ITP, is a product of purine metabolism and can be hydrolyzed by inosine triphosphate pyrophosphatase (ITPase) to prevent its incorporation into RNA and DNA.[5] Deficiencies in ITPase can lead to the accumulation of ITP. Given that some purine analogs are used in therapeutic contexts, it is conceivable that 2-Chloro TNP-ITP could interact with pathways involved in purine metabolism and nucleotide signaling.

It is important to note the coincidental acronym "ITP" also stands for Immune Thrombocytopenia, an autoimmune disorder.[6][7] Research into this condition has identified several associated signaling pathways, including the PI3K/Akt signaling pathway, Toll-like receptor signaling, and the Wnt signaling pathway.[8][9][10] However, there is currently no established link between the chemical inosine triphosphate (ITP) and the pathophysiology of Immune Thrombocytopenia (ITP).

Conclusion

This compound represents a potentially powerful research tool for investigating the structure and function of ITP-binding proteins. While direct experimental data for this specific compound is scarce, its properties and applications can be reasonably inferred from well-studied analogs. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in utilizing this and similar fluorescent nucleotide analogs in their studies. Further empirical investigation is necessary to fully elucidate the specific characteristics and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. T cell-mediated autoimmunity in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immune Thrombocytopenia (ITP) Workup: Laboratory Studies, Approach Considerations, Imaging Studies [emedicine.medscape.com]

- 8. Gene mutations in the PI3K/Akt signaling pathway were related to immune thrombocytopenia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The expression profile of toll-like receptor signaling molecules in CD19(+) B cells from patients with primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic variants in canonical Wnt signaling pathway associated with pediatric immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro TNP-ITP Tetrasodium and its Analogs as P2X Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive research data on "2-Chloro TNP-ITP tetrasodium" is limited. This guide provides a detailed overview of the mechanism of action based on its close and well-studied analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP). 2-Chloro TNP-ITP tetrasodium (B8768297) is identified as an analog of Inosine-5'-triphosphate[1], and like TNP-ATP, is presumed to act as a potent antagonist of purinergic P2X receptors.

Introduction to Purinergic Signaling and P2X Receptors

Extracellular nucleotides such as adenosine triphosphate (ATP) act as crucial signaling molecules by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[2] P2X receptors are trimeric, non-selective cation channels that open in response to extracellular ATP, mediating excitatory postsynaptic responses and playing a vital role in diverse physiological processes including neurotransmission, inflammation, and pain sensation.[2][3]

There are seven mammalian P2X subunits (P2X1-P2X7) that can form either homomeric or heteromeric receptor channels.[3] Due to their involvement in various pathological states, particularly chronic pain and inflammation, P2X receptors have emerged as significant therapeutic targets.[4][5] The development of potent and selective antagonists is a key focus of drug discovery efforts in this area.[5][6]

Core Mechanism of Action: Competitive Antagonism

TNP-ATP is a widely recognized non-selective but highly potent competitive antagonist of P2X receptors, exhibiting particular potency at P2X1 and P2X3 subtypes.[6][7] It is presumed that this compound shares this mechanism.

Competitive Inhibition: TNP-ATP directly competes with the endogenous agonist, ATP, for binding to the orthosteric binding site on the P2X receptor extracellular domain.[7][8] Structural studies of the human P2X3 receptor in complex with TNP-ATP have provided molecular insights into this interaction.[7] The binding of TNP-ATP prevents the ATP-induced conformational change required for channel gating, thereby inhibiting ion influx (Na⁺, K⁺, and Ca²⁺) and subsequent cellular depolarization.

The key structural features of TNP-ATP contributing to its antagonist activity include:

-

ATP Scaffold: The adenosine triphosphate portion of the molecule allows it to fit into the ATP binding pocket.

-

Trinitrophenyl (TNP) Moiety: This bulky, lipophilic group is crucial for its antagonistic properties. It binds in a deep hydrophobic cleft between two receptor subunits, a position not occupied by the agonist ATP.[7] This interaction stabilizes the receptor in a closed or non-conducting state.[3]

The inhibition by TNP-ATP is characterized by a rapid onset and is reversible.[8] However, it exhibits slow off-kinetics, meaning it dissociates from the receptor slowly, which can prolong the duration of the blockade.[8]

Signaling Pathway Inhibition: By blocking P2X receptors, TNP-ATP and its analogs prevent the initiation of downstream signaling cascades. P2X receptors, particularly the P2X3 and P2X7 subtypes, are densely expressed on nociceptive sensory neurons and immune cells.[4][9] ATP released during tissue injury or inflammation activates these receptors, leading to pain signal transmission and the release of pro-inflammatory cytokines.[4][10] Antagonists like TNP-ATP effectively block these pathological processes.

Quantitative Data on P2X Receptor Antagonism

The potency of P2X antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or by the pA₂ value from Schild analysis, which indicates the affinity of a competitive antagonist.

Table 1: Potency of TNP-ATP and other P2X Antagonists at Various Receptor Subtypes

| Compound | Receptor Subtype | Species | Potency (IC₅₀ or pA₂) | Reference |

|---|---|---|---|---|

| TNP-ATP | P2X3 | - | IC₅₀ = 10 nM | [9] |

| TNP-ATP | P2X2/3 | rat/human | IC₅₀ = 3-6 nM | [8] |

| TNP-ATP | P2X2/3 | - | pA₂ = 8.2 - 8.7 | [8] |

| TNP-ATP | P2X1 | - | High Potency | [6][9] |

| Suramin | Non-selective P2X | mouse | ED₅₀ = 34.5 µmol/kg | [9] |

| PPADS | Non-selective P2X | mouse | ED₅₀ = 70 µmol/kg | [9] |

| A-317491 | P2X3, P2X2/3 | - | Nanomolar affinity |[6] |

Experimental Protocols for Characterization

The antagonistic activity of compounds like this compound is primarily characterized using in vitro electrophysiological and calcium imaging techniques.

Protocol 1: Electrophysiological Recording using Two-Electrode Voltage Clamp (TEVC)

This protocol is suitable for characterizing antagonist activity on recombinant P2X receptors expressed in Xenopus oocytes.

I. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

Inject oocytes with cRNA encoding the desired P2X receptor subunit(s) (e.g., P2X3).

-

Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

II. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a baseline by applying a sub-maximal concentration of ATP (e.g., 10 µM) to elicit an inward current. Wash out the ATP until the current returns to baseline.

-

To determine antagonist potency, pre-incubate the oocyte with varying concentrations of the antagonist (e.g., 2-Chloro TNP-ITP) for 2-5 minutes.

-

While still in the presence of the antagonist, co-apply the same sub-maximal concentration of ATP.

-

Record the peak inward current and calculate the percentage of inhibition relative to the control ATP response.

-

Generate a concentration-response curve and calculate the IC₅₀ value for the antagonist.

III. Data Analysis:

-

For competitive antagonism, perform a Schild analysis by measuring the dose-ratio (the fold increase in agonist concentration required to produce the same response in the presence of the antagonist) at different antagonist concentrations.

-

Plot the log(dose-ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA₂ value.

Therapeutic Potential and Future Directions

The selective expression of P2X3-containing receptors on nociceptive afferent neurons makes them a prime target for developing novel analgesics for inflammatory, visceral, and neuropathic pain.[4][9] Antagonists that block these receptors, such as TNP-ATP and its derivatives, have shown efficacy in preclinical pain models.[9] Furthermore, P2X antagonism is being explored for other conditions like chronic cough and airways hyperreactivity.[4]

The development of orally bioavailable and subtype-selective P2X antagonists remains a significant goal in drug development.[6] While compounds like TNP-ATP are valuable research tools, their poor metabolic stability limits their preclinical utility.[6] Future research will focus on designing novel antagonists, potentially including derivatives like this compound, with improved pharmacokinetic properties and selectivity profiles to translate the therapeutic promise of P2X receptor antagonism into clinical success.[5]

References

- 1. targetmol.cn [targetmol.cn]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X receptor antagonists and their potential as therapeutics: a patent review (2010-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Spectral Characterization of Purine Nucleotide Analogs: A Case Study Approach for 2-Chloro TNP-ITP Tetrasodium

Disclaimer: Publicly available, specific spectral data for 2-Chloro TNP-ITP tetrasodium (B8768297) is limited. This guide, therefore, provides a generalized framework and expected characteristics based on the analysis of similar purine (B94841) nucleotide analogs. The experimental protocols and data tables are illustrative and serve as a template for researchers in the field of drug development.

Introduction

2-Chloro TNP-ITP tetrasodium is an analog of Inosine-5'-triphosphate (ITP).[1] As such, it is of significant interest to researchers studying purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes. The introduction of a 2-chloro substitution and a trinitrophenyl (TNP) group is expected to modulate its binding affinity, selectivity, and spectral properties compared to the endogenous ligand. This guide outlines the fundamental spectral characterization techniques essential for elucidating the physicochemical properties of novel purine nucleotide analogs like this compound.

Expected Spectral Characteristics

The spectral properties of this compound are primarily determined by its constituent chromophores and fluorophores, namely the chlorinated purine ring and the TNP group.

-

UV-Visible (UV-Vis) Absorbance: The presence of aromatic systems in the purine base and the TNP group will result in characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The purine ring itself typically absorbs in the UV region (around 250-280 nm). The highly conjugated TNP group is expected to exhibit strong absorbance at longer wavelengths, likely in the visible range, which would render the compound colored. Changes in the absorption spectrum upon binding to a target protein can provide insights into the binding mechanism and affinity.

-

Fluorescence Spectroscopy: While the fluorescence characteristics of this compound are not documented, the TNP moiety can act as a fluorescence quencher or, in some contexts, a fluorescent probe. The fluorescence properties will be highly dependent on the molecular environment. For instance, a change in fluorescence intensity or a shift in the emission wavelength upon binding to a receptor could be utilized in binding assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules.

-

¹H NMR: Would provide information on the number and connectivity of protons in the molecule, including those on the ribose sugar, the purine ring, and the TNP group.

-

³¹P NMR: Would be crucial for analyzing the triphosphate chain, with distinct signals for the α, β, and γ phosphates.

-

¹³C NMR: Would complement the ¹H NMR data by providing information about the carbon skeleton.

-

Illustrative Spectral Data

The following table summarizes the expected spectral characteristics for a compound like this compound. Note: This is a generalized representation and actual values must be determined experimentally.

| Parameter | Expected Value | Significance |

| UV-Vis Absorbance Maximum (λmax) | ~260 nm (Purine)~340-420 nm (TNP) | Corresponds to electronic transitions within the chromophores. The TNP absorption is useful for concentration determination. |

| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the molecule absorbs light at a specific wavelength. |

| Fluorescence Emission Maximum (λem) | To be determined | The wavelength of maximum fluorescence intensity, if the molecule is fluorescent. |

| Quantum Yield (Φ) | To be determined | The efficiency of the fluorescence process. |

| ¹H NMR Chemical Shifts (δ) | To be determined | Provides a detailed map of the proton environment in the molecule. |

| ³¹P NMR Chemical Shifts (δ) | To be determined | Confirms the integrity and conformation of the triphosphate chain. |

Methodologies for Spectral Analysis

Detailed and reproducible experimental protocols are critical for obtaining high-quality spectral data.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The buffer should be chosen based on the experimental requirements and should not have significant absorbance in the wavelength range of interest.

-

Determine the concentration of the stock solution accurately, for example, by weight.

-

Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum from 200 to 700 nm.

-

Use the buffer solution as a blank.

-

For determining the molar extinction coefficient, measure the absorbance of the dilutions at the λmax and plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound in the chosen buffer to avoid inner filter effects. The absorbance at the excitation wavelength should typically be less than 0.1.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

First, measure the absorbance spectrum to determine the optimal excitation wavelength (usually the λmax).

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the quantum yield, a fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.

-

-

Sample Preparation:

-

Dissolve a sufficient amount of the compound (typically 1-10 mg) in a deuterated solvent (e.g., D₂O).

-

The choice of solvent is critical to avoid large solvent signals that can obscure the analyte signals.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Acquire ¹H, ³¹P, and ¹³C NMR spectra.

-

The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TSP for ¹H in D₂O).

-

Conceptual Signaling Pathway

Purine nucleotide analogs often target purinergic receptors. The following diagram illustrates a hypothetical signaling pathway involving the antagonism of a P2Y receptor, a common target for nucleotide derivatives.

Caption: Hypothetical antagonism of a P2Y receptor signaling pathway by 2-Chloro TNP-ITP.

Conclusion

References

An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium as a Fluorescent Nucleotide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro TNP-ITP tetrasodium (B8768297), a fluorescent analog of inosine (B1671953) triphosphate (ITP). While specific data for this particular compound is limited, this guide extrapolates from the well-characterized family of trinitrophenyl (TNP) nucleotide analogs, such as TNP-ATP, to provide a detailed understanding of its probable properties and applications. This document covers the fundamental principles of TNP-based fluorescence, detailed experimental protocols for its use in biochemical and cellular assays, and potential applications in studying nucleotide-binding proteins. The guide also discusses the potential implications of the 2-chloro modification on the inosine ring.

Introduction to Fluorescent Nucleotide Analogs

Fluorescent nucleotide analogs are indispensable tools in molecular biology, biochemistry, and drug discovery. They are synthetic molecules that mimic the structure of natural nucleotides but possess a covalently attached fluorophore. These analogs allow for the real-time, sensitive detection of nucleotide-protein interactions, enzymatic activity, and the localization of nucleotides within cells. Among the various classes of fluorescent nucleotide analogs, those derivatized with the 2,4,6-trinitrophenyl (TNP) group are particularly valuable due to the environment-sensitive fluorescence of the TNP moiety.

Physicochemical Properties of TNP-Nucleotide Analogs

The core of a TNP-nucleotide analog is the trinitrophenyl group attached to the ribose moiety of the nucleotide. This attachment allows the nucleotide to retain its biological activity to a large extent, enabling it to interact with nucleotide-binding proteins.

Spectral Properties:

The fluorescence of TNP-nucleotides is highly dependent on the polarity of their microenvironment. In aqueous solutions, they are typically weakly fluorescent. However, upon binding to the often hydrophobic nucleotide-binding pocket of a protein, a significant enhancement in fluorescence quantum yield and a blue shift in the emission maximum are observed. This property is the foundation of their use as probes for binding events.

| Property | Value (in aqueous solution) | Value (bound to a protein) |

| Excitation Maximum (λex) | ~408 nm and ~470 nm | Varies, typically around 410 nm |

| Emission Maximum (λem) | ~550-560 nm | Blue-shifted (e.g., ~530-540 nm) |

| Quantum Yield | Low | Significantly increased |

| Extinction Coefficient (ε) | ~18,500 M⁻¹cm⁻¹ at 470 nm | Varies |

Note: The exact spectral properties of 2-Chloro TNP-ITP tetrasodium may vary and require experimental determination.

The Role of the 2-Chloro Modification

The presence of a chlorine atom at the 2-position of the inosine base in 2-Chloro TNP-ITP is a key structural feature. Halogenation of purine (B94841) nucleosides is a common strategy in medicinal chemistry and chemical biology. The introduction of a halogen at the C2 position of a purine can have several effects:

-

Resistance to Deamination: It can inhibit the action of enzymes like adenosine (B11128) deaminase, increasing the biological half-life of the analog.[1]

-

Altered Binding Affinity and Specificity: The electronegativity and size of the chlorine atom can alter the hydrogen bonding patterns and steric interactions within a protein's binding pocket, potentially leading to changes in binding affinity (Kd) and selectivity for different nucleotide-binding proteins.

-

Modified Electronic Properties: The chloro group can influence the electronic distribution of the purine ring system, which might subtly affect the fluorescent properties of the attached TNP fluorophore.

Experimental Protocols

The primary application of 2-Chloro TNP-ITP is in fluorescence-based assays to study the interactions between ITP (or other nucleotides) and their target proteins, such as GTPases, kinases, and ion channels.

Determination of Binding Affinity (Kd) by Fluorescence Titration

This experiment measures the dissociation constant (Kd) of the fluorescent analog for a target protein.

Materials:

-

This compound stock solution (concentration determined by UV-Vis spectroscopy)

-

Purified protein of interest in a suitable buffer (e.g., Tris-HCl or HEPES with MgCl2)

-

Fluorometer

-

Cuvette or microplate

Protocol:

-

Set the fluorometer to the excitation and emission wavelengths appropriate for the TNP fluorophore (e.g., λex = 410 nm, λem = 540 nm).

-

To a cuvette containing a fixed concentration of the protein of interest (e.g., 1 µM) in buffer, make successive additions of the 2-Chloro TNP-ITP stock solution.

-

After each addition, allow the system to equilibrate and record the fluorescence intensity.

-

Correct the raw fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the 2-Chloro TNP-ITP concentration.

-

Fit the resulting saturation curve to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

Competitive Binding Assay for Unlabeled Ligands

This assay is used to determine the binding affinity (Ki) of a non-fluorescent ligand (e.g., natural ITP) that competes with 2-Chloro TNP-ITP for the same binding site.

Materials:

-

Same as in 4.1, plus the unlabeled competitor ligand (e.g., ITP).

Protocol:

-

Prepare a solution containing the protein of interest and a concentration of 2-Chloro TNP-ITP that gives a significant fluorescence signal (typically at or near its Kd).

-

Make successive additions of the unlabeled competitor ligand.

-

After each addition, allow the system to equilibrate and record the fluorescence intensity. A decrease in fluorescence indicates displacement of the fluorescent analog.

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.

Applications in Research and Drug Development

This compound can be a versatile tool for studying a variety of biological systems.

Characterization of Nucleotide-Binding Proteins

-

Enzyme Kinetics: It can be used as a substrate or inhibitor to study the kinetics of enzymes that utilize ITP or GTP.

-

GTPase Activity: As an ITP analog, it can be used to probe the nucleotide-binding and hydrolysis cycles of GTP-binding proteins.

-

Purinergic Receptors: TNP-nucleotide analogs are known to be potent antagonists of P2X receptors, a family of ligand-gated ion channels.[2][3][4][5] 2-Chloro TNP-ITP could be used to investigate the pharmacology of these and other purinergic receptors.

High-Throughput Screening (HTS) for Drug Discovery

The fluorescence-based assays described above are amenable to high-throughput screening formats to identify small molecule inhibitors or activators of nucleotide-binding proteins. A decrease in fluorescence in a competitive binding assay can indicate a compound that binds to the nucleotide-binding site.

Conclusion

This compound represents a potentially powerful tool for the study of nucleotide-binding proteins. Based on the well-established principles of TNP-nucleotide analogs, it is expected to be a highly sensitive probe for monitoring binding events through changes in its fluorescence. The 2-chloro modification may confer advantageous properties such as increased metabolic stability and altered binding characteristics. Researchers and drug development professionals can leverage the experimental frameworks outlined in this guide to characterize novel protein-ligand interactions and to screen for new therapeutic agents. It is, however, crucial to empirically determine the specific spectral and binding properties of this analog for accurate data interpretation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Kinase Binding Affinity of 2-Chloro TNP-ITP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated kinase binding properties of 2-Chloro TNP-ITP (2-Chloro-Trinitrophenyl-Inosine 5'-triphosphate), a derivative of inosine (B1671953) triphosphate. While direct quantitative binding data for this specific compound is not currently available in the public domain, this document outlines the established methodologies for determining such affinities. Furthermore, it discusses the broader context of 2-chloro purine (B94841) analogs as kinase inhibitors, offering insights into the potential mechanisms and significance of 2-Chloro TNP-ITP as a subject of research in kinase-targeted drug discovery. This guide serves as a foundational resource for researchers investigating the interaction of novel purine analogs with the human kinome.

Introduction to 2-Chloro TNP-ITP and Kinase Inhibition

2-Chloro TNP-ITP, chemically identified as 2-Chloro-Trinitrophenyl-Inosine 5'-triphosphate, is an analog of the endogenous nucleotide inosine triphosphate. The presence of a 2-chloro substitution on the purine ring is a common feature in a number of known kinase inhibitors, suggesting that this compound may also exhibit affinity for one or more protein kinases.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2]

Kinase inhibitors are broadly classified based on their mechanism of action, with the most common being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain.[3][4] Given its structural similarity to ITP, a nucleotide triphosphate, 2-Chloro TNP-ITP is hypothesized to act as an ATP-competitive inhibitor. The trinitrophenyl (TNP) group, a known chromophore, suggests that this compound may also have fluorescent properties, making it potentially useful as a probe in kinase binding assays.[5][6][7]

Quantitative Data on Kinase Binding Affinity

As of the date of this publication, specific quantitative data (e.g., Kd, IC50, or Ki values) for the binding of 2-Chloro TNP-ITP to any specific kinase has not been reported in peer-reviewed literature. However, for illustrative purposes, the following table structure is provided as a template for how such data, once generated, should be presented for clarity and comparative analysis.

Table 1: Illustrative Kinase Binding Affinity Profile for a Hypothetical 2-Chloro Purine Analog

| Kinase Target | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference |

| CDK2 | TR-FRET | 150 | 220 | 145 | Fictional Study et al., 2025 |

| SRC | Radiometric | 85 | 110 | 80 | Fictional Study et al., 2025 |

| ABL1 | Microscale Thermophoresis | 120 | 180 | 115 | Fictional Study et al., 2025 |

| p38α | Isothermal Titration Calorimetry | 200 | 250 | 190 | Fictional Study et al., 2025 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols for Determining Kinase Binding Affinity

A variety of robust experimental techniques are available to determine the binding affinity of a compound to a protein kinase. The choice of assay depends on factors such as the required throughput, the nature of the inhibitor, and the specific information desired (e.g., equilibrium binding, kinetics, or thermodynamics). Below are detailed protocols for commonly employed methods.

TR-FRET is a sensitive and high-throughput method for quantifying binding interactions in solution.

-

Principle: This assay measures the FRET between a terbium- or europium-labeled anti-tag antibody bound to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase active site. An unlabeled inhibitor, such as 2-Chloro TNP-ITP, will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

-

Materials:

-

Purified, tagged (e.g., His-tagged, GST-tagged) kinase of interest.

-

Lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST).

-

Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647-labeled tracer).

-

Compound to be tested (e.g., 2-Chloro TNP-ITP) serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a solution of kinase and anti-tag antibody in assay buffer.

-

Prepare a solution of the fluorescent tracer in assay buffer.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase/antibody mixture to each well.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This is a traditional and highly sensitive method to measure kinase activity and inhibition.

-

Principle: This assay directly measures the transfer of a radiolabeled phosphate (B84403) group from 33P-ATP to a kinase substrate (a protein or peptide). An inhibitor will reduce the rate of this phosphorylation reaction.

-

Materials:

-

Active, purified kinase.

-

Kinase-specific substrate peptide or protein.

-

[γ-33P]ATP.

-

Non-radiolabeled ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Test compound (2-Chloro TNP-ITP) in DMSO.

-

Phosphocellulose filter plates.

-

Stop solution (e.g., 75 mM phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.

-

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the plate and add a scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration to determine the IC50.

-

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in the hydration shell, charge, and size of the molecules upon binding.

-

Principle: The thermophoretic movement of a fluorescently labeled kinase changes upon binding to an inhibitor. By titrating a constant concentration of the labeled kinase with varying concentrations of the unlabeled inhibitor, a binding curve can be generated to determine the dissociation constant (Kd).

-

Materials:

-

Purified kinase, fluorescently labeled (e.g., via NHS-ester coupling to a fluorescent dye).

-

Test compound (2-Chloro TNP-ITP).

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

MST instrument and capillaries.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

Mix each dilution with a constant concentration of the fluorescently labeled kinase.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the kinase in each capillary using the MST instrument.

-

Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.

-

Fit the data to a binding model to determine the Kd.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a generic experimental workflow for kinase inhibitor screening and a hypothetical signaling pathway that could be targeted by a compound like 2-Chloro TNP-ITP.

Caption: A generalized workflow for screening kinase inhibitors.

Caption: A hypothetical signaling pathway inhibited by 2-Chloro TNP-ITP.

Conclusion

While direct experimental evidence for the kinase binding affinity of 2-Chloro TNP-ITP is yet to be established, its structural characteristics as a 2-chloro purine analog suggest it is a plausible candidate for kinase inhibition. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to embark on the characterization of this and other novel kinase inhibitors. The methodologies described herein represent the current standards in the field for obtaining reliable and reproducible binding affinity data. Future studies are warranted to elucidate the specific kinase targets of 2-Chloro TNP-ITP and to explore its potential as a research tool or therapeutic agent.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.chalmers.se [research.chalmers.se]

- 6. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of TNP Nucleotide Analogs

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the discovery, history, physicochemical properties, and key applications of 2',3'-O-(2,4,6-trinitrophenyl) nucleotide analogs, such as TNP-ATP and TNP-ADP. It is designed to serve as a comprehensive resource, detailing experimental methodologies and summarizing critical quantitative data to facilitate further research and application.

Discovery and Historical Development

The journey of TNP nucleotide analogs began with the synthesis of the TNP (2,4,6-trinitrophenol) fluorophore in 1964 by Azegami and Iwai.[1] This fluorescent compound is derived from picric acid.[1] The first fluorescent ribose-modified ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), was introduced in 1973 by Hiratsuka and Uchida.[2] Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor protein.[2] The structure of TNP-ATP was later confirmed in 1975 by Hiratsuka using infrared spectral analysis and NMR.[1]

The success of TNP-ATP as a spectroscopic probe for myosin quickly led to its widespread adoption for studying a variety of other ATP-interacting proteins, including protein kinases, ATPases, and other nucleotide-binding proteins.[2] For over five decades, TNP-ATP has been an invaluable tool for detecting ATP binding interactions and measuring key parameters like dissociation constants (Kd) and inhibitor dissociation constants (Ki).[1][3] Its applications have expanded beyond simple binding studies to include fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and notably, as a potent antagonist for specific receptor families.[1][2]

Core Principles and Physicochemical Properties

The utility of TNP nucleotide analogs stems from the environmentally sensitive fluorescence of the TNP group, which is attached to the ribose sugar of the nucleotide.[1] This placement is crucial as it leaves the triphosphate chain, critical for biological activity, unmodified.[1]

Fluorescence Mechanism: In an aqueous solution, TNP-ATP exhibits weak fluorescence.[2] However, when it binds to a hydrophobic pocket within a protein, such as an ATP-binding site, its fluorescence quantum yield increases significantly (often 3 to 7-fold), and the emission maximum undergoes a "blue shift" to a shorter wavelength.[1][4][5] This phenomenon occurs because the less polar environment of the binding pocket alters the excited state of the TNP moiety.[1][6]

Spectral Properties:

-

Excitation: TNP-ATP has two absorption maxima at 408 nm and 470 nm in aqueous solution.[1] Fluorescence experiments typically use an excitation wavelength (λex) of around 408-410 nm.[1][4][7] This is advantageous as it is far from the absorption range of proteins or unmodified nucleotides.[2]

-

Emission: In a neutral aqueous environment, TNP-ATP has a single fluorescence emission maximum (λem) at approximately 561 nm.[1][2][8] Upon binding to a protein, this peak can shift to as low as 533 nm, for example in N,N-dimethylformamide.[2]

These distinct spectral changes upon binding make TNP-ATP a powerful probe for monitoring protein-ligand interactions in real-time.[1]

Key Applications

Probing Nucleotide-Binding Sites

The primary application of TNP-ATP is as a fluorescent analog to study how proteins interact with ATP.[1] By titrating a protein solution with TNP-ATP and measuring the corresponding increase in fluorescence, researchers can generate a saturation curve to determine the binding affinity (Kd) and the number of binding sites.[2] Furthermore, it can be used in competition assays where a non-fluorescent ligand, such as ATP itself, is added to displace the bound TNP-ATP, causing a decrease in fluorescence.[2][4] This allows for the determination of the binding affinity of the unlabeled ligand.[4]

Antagonism of Purinergic Receptors

TNP-ATP has been identified as a potent and selective antagonist for certain subtypes of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[9][10][11] It is particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors, often exhibiting nanomolar affinity.[9][10][12] In contrast, it is about a thousand times less effective at inhibiting P2X2 and P2X4 receptors.[10][13] This selectivity allows TNP-ATP to be used as a pharmacological tool to discriminate between different P2X receptor subtypes in various tissues.[9] Structural studies have revealed that the bulky trinitrophenyl group binds in a deep hydrophobic cleft between receptor subunits, which is thought to prevent the conformational change (jaw closure) required for channel activation.[10][14] While potent, the utility of TNP-ATP as a functional antagonist can be limited by its rapid metabolism.[10]

Quantitative Data Summary

The following tables summarize key binding and inhibition data for TNP nucleotide analogs across various proteins and receptors.

Table 1: Dissociation Constants (Kd) of TNP-Nucleotides for Various Proteins

| Protein/Enzyme | Ligand | Dissociation Constant (Kd) | Notes |

|---|---|---|---|

| CheA (Histidine Kinase) | TNP-ATP | < 0.01 µM | A bacterial protein histidine kinase.[1] |

| V-type ATPase | TNP-ATP | 0.16 µM | Binds TNP-ATP with strong affinity.[1] |

| Insulin-Degrading Enzyme (IDE) | TNP-ATP | 1.15 µM | Binds to an allosteric anion binding site.[15] |

| CASK (CaM-kinase domain) | TNP-ATP | 0.563 mM | Exhibits markedly weaker affinity compared to other kinases.[6] |

| Na+, K+-ATPase (H4-H5 loop) | TNP-ATP | 6.2 ± 0.7 mM (for ATP via competition) | Kd for TNP-ATP itself is lower, indicating higher affinity.[5] |

Table 2: Inhibitory Potency (IC50/Ki) of TNP-ATP at P2X Receptors

| Receptor Subtype | Species | Potency (IC50) | Notes |

|---|---|---|---|

| P2X1 | Human/Rat | ~1 nM | Potent competitive antagonist.[10] |

| P2X3 | Human/Rat | ~1-3 nM | Potent competitive antagonist.[10][12][13] |

| P2X2/3 (heteromer) | Rat/Human | 3 - 6 nM | Inhibition is rapid in onset and reversible.[9] |

| P2X2 | Rat | ~3 µM (2800 ± 300 nM) | Approximately 1000-fold less potent than at P2X3.[13] |

| P2X4 | Rat | > 1 µM | Low affinity.[10] |

| P2X7 | Human/Rat | Low affinity (µM range) | Significantly less potent than at other subtypes.[10][11] |

Experimental Methodologies

General Synthesis Principle

The synthesis of TNP-ATP involves the chemical modification of the 2' and 3' hydroxyl groups on the ribose moiety of the ATP molecule. The fluorescent TNP group is conjugated to the ribose sugar, creating 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate.[1][2] While detailed protocols often rely on proprietary methods or reference earlier works, the general approach involves reacting ATP with a derivative of picric acid (2,4,6-trinitrophenol) under specific conditions to achieve the desired modification.[1] Enzymatic synthesis methods are also increasingly used for producing various nucleotide analogs due to their high regio- and stereoselectivity.[16]

Protocol for Fluorescence Binding Assay (Titration)

This protocol is adapted from standard cuvette-based and microplate-based assays to determine the dissociation constant (Kd) of TNP-ATP for a target protein.[4][5][7]

-

Preparation:

-

Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2).[7]

-

Prepare a stock solution of the purified protein of interest at a known concentration (e.g., 1-4 µM).[4]

-

Prepare a stock solution of TNP-ATP (e.g., 0.5-1 mM) and determine its precise concentration spectrophotometrically. Protect the solution from light.[17]

-

-

Instrumentation Setup:

-

Set up a spectrofluorometer.

-

Set the excitation wavelength to ~409-410 nm and the emission scan range from 500 nm to 600 nm.[4][7] For fixed-point measurements, set the emission wavelength to the expected peak of the bound state (e.g., 540 nm).[4][7]

-

Set appropriate slit widths (e.g., 5 nm for excitation, 10-20 nm for emission).[7]

-

-

Measurement:

-

To a cuvette, add 2 mL of the buffer.

-

Add a fixed concentration of the protein (e.g., final concentration of 1 µM).

-

Begin titrating with small aliquots of the TNP-ATP stock solution, allowing the system to equilibrate after each addition (typically instantaneous).[4]

-

Record the fluorescence intensity after each addition.

-

Correct the measured fluorescence for dilution and for the fluorescence of TNP-ATP in buffer alone (inner filter effect), especially at higher concentrations.[2]

-

-

Data Analysis:

-

Plot the corrected fluorescence intensity against the concentration of TNP-ATP.

-

Fit the resulting saturation curve to a suitable binding equation, such as the Hill equation or a one-site binding model, to calculate the dissociation constant (Kd).[7]

-

Protocol for Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a non-fluorescent competitor (e.g., ATP) by measuring its ability to displace TNP-ATP.[4][5]

-

Preparation:

-

Prepare buffer, protein, and TNP-ATP solutions as described above.

-

Prepare a stock solution of the non-fluorescent competitor (e.g., ATP).

-

-

Measurement:

-

Add the buffer, protein (e.g., 1 µM), and a fixed concentration of TNP-ATP to the cuvette. The concentration of TNP-ATP should ideally be close to its Kd value for the protein to ensure sensitivity.

-

Measure the initial fluorescence of the protein-TNP-ATP complex.

-

Titrate this solution with increasing concentrations of the competitor (e.g., ATP).

-

Record the decrease in fluorescence intensity after each addition.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 of the competitor.

-

Calculate the inhibitor dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation or a similar model, which accounts for the concentration and Kd of the fluorescent probe (TNP-ATP).

-

Diagrams of Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to TNP nucleotide analogs.

Caption: Workflow for a TNP-ATP fluorescence titration experiment.

Caption: TNP-ATP as a competitive antagonist at a P2X receptor.

Caption: Logical relationships of TNP analog properties and applications.

Advantages and Limitations

While powerful, the use of TNP nucleotide analogs is not without potential pitfalls. Researchers must consider both the benefits and drawbacks in their experimental design.

Advantages:

-

High Sensitivity: The significant change in fluorescence provides a sensitive and continuous assay for binding events.[1]

-

Ease of Use: The method is technically less demanding than techniques like radioisotope handling or X-ray crystallography.[1]

-

Versatility: Can be used to measure affinities, screen for inhibitors, and probe receptor function.[2][4]

Limitations:

-

Altered Affinity: The TNP moiety itself can interact with the protein, often resulting in a much higher binding affinity for the TNP analog than for the natural nucleotide (ATP or ADP).[1][18] This means the measured Kd for TNP-ATP may not reflect the true Kd for ATP.[6]

-

Ambiguous Fluorescence Changes: Changes in fluorescence can sometimes be masked or mimicked by other factors, leading to potential misinterpretation of data.[1][3]

-

Binding Mode Differences: The bulky TNP group can cause the analog to bind in a different orientation compared to the parent nucleotide, with the TNP ring sometimes occupying the adenine-binding pocket.[18]

Conclusion

For over half a century, TNP nucleotide analogs have been a cornerstone in the study of nucleotide-binding proteins. From their initial use in elucidating the function of myosin to their current role as selective pharmacological tools for purinergic receptors, their impact is undeniable. By understanding their history, the principles behind their application, and their inherent limitations, researchers can continue to leverage these fluorescent probes to generate valuable insights into enzyme kinetics, drug discovery, and cellular signaling pathways.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNP-ATP - Wikipedia [en.wikipedia.org]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. portlandpress.com [portlandpress.com]

- 7. TNP-ATP Binding Assay [bio-protocol.org]

- 8. TNP-ATP BIOLOG Life Science Institute [biolog.de]

- 9. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antagonist trinitrophenyl-ATP reveals co-existence of distinct P2X receptor channels in rat nodose neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

An In-depth Technical Guide on the Postulated Role of the Chloro Group in a Trinitrophenyl-Induced Model of Immune Thrombocytopenia (TNP-ITP)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "TNP-ITP" does not correspond to a standard, widely recognized experimental model in the existing scientific literature based on current search results. This guide, therefore, presents a scientifically plausible framework for understanding the potential role of a chloro group in a hypothetical experimental model of Immune Thrombocytopenia (ITP) induced by a 2,4,6-trinitrophenyl (TNP) hapten. The principles and methodologies described are based on established knowledge in immunology, medicinal chemistry, and ITP research.

Introduction to Immune Thrombocytopenia (ITP) and Hapten-Induced Models

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1][2][3] The pathogenesis of ITP involves the production of autoantibodies, primarily of the IgG type, that bind to platelet surface glycoproteins.[1][4] These opsonized platelets are then cleared from circulation by macrophages in the spleen and liver.[1][4] Additionally, T-cell mediated platelet destruction and impaired platelet production by megakaryocytes in the bone marrow contribute to the pathology.[4][5][6]

To study the mechanisms of ITP and evaluate potential therapies, researchers often utilize animal models.[7][8][9] One common approach is to induce an immune response against platelets. This can be achieved using haptens, which are small molecules that elicit an immune response when attached to a larger carrier molecule, such as a protein.[10] The 2,4,6-trinitrophenyl (TNP) group is a well-characterized hapten used in immunological studies.[11] In a hypothetical "TNP-ITP" model, a TNP-conjugated molecule could be used to trigger an anti-platelet immune response, leading to thrombocytopenia.

The Role of the Chloro Group in Modulating Molecular Interactions and Immunogenicity

The introduction of a chloro group into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity.[12] In the context of a TNP-hapten used to induce ITP, a chloro substituent could play several critical roles:

-

Electronic Effects: A chloro group is electron-withdrawing, which can alter the electron density of the aromatic ring of the TNP hapten. This can influence how the hapten interacts with amino acid residues in the binding sites of antibodies and T-cell receptors.

-

Lipophilicity: The addition of a chloro group generally increases the lipophilicity of a molecule. This can affect its distribution in the body, its ability to cross cell membranes, and its interaction with hydrophobic pockets in proteins.

-

Steric Effects: The size of the chloro atom can introduce steric hindrance, influencing the conformation of the hapten and its fit within a protein binding site.

-

Halogen Bonding: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen.[13] This can provide an additional stabilizing force in protein-ligand interactions, potentially increasing the affinity of an antibody for the hapten.[13]

These modifications can collectively impact the immunogenicity of the TNP-hapten, influencing the strength and nature of the immune response that leads to platelet destruction.

Postulated Signaling Pathways in TNP-ITP

The induction of ITP by a chloro-substituted TNP hapten would likely involve the following signaling cascade:

-

Hapten-Carrier Conjugate Formation and Processing: The chloro-TNP hapten, conjugated to a carrier protein, is introduced.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize and process the hapten-carrier conjugate. Peptides from the carrier protein, potentially modified by the hapten, are presented on MHC class II molecules to CD4+ T helper cells.

-

B-Cell Activation: B-cells with B-cell receptors (BCRs) that recognize the chloro-TNP hapten are activated with the help of the activated T helper cells.

-

Antibody Production: Activated B-cells differentiate into plasma cells, which produce IgG antibodies specific for the chloro-TNP hapten.

-

Platelet Opsonization: If the chloro-TNP hapten or a structurally similar epitope is present on the surface of platelets (either through direct modification or cross-reactivity), the anti-TNP antibodies will bind to the platelets.

-

Platelet Clearance: The antibody-coated platelets are recognized by Fcγ receptors on macrophages, primarily in the spleen, leading to their phagocytosis and destruction.

Below is a Graphviz diagram illustrating this proposed signaling pathway.

Caption: Proposed signaling pathway for chloro-TNP-induced ITP.

Hypothetical Quantitative Data: Impact of Chloro Substitution

The presence of a chloro group could be hypothesized to enhance the immunogenicity of the TNP hapten, leading to a more severe ITP phenotype. The table below presents hypothetical data illustrating this concept.

| Parameter | Unsubstituted TNP | Chloro-substituted TNP |

| Antibody Titer (1/dilution) | 1:10,000 | 1:50,000 |

| Antibody Affinity (KD, nM) | 50 | 10 |

| Platelet Count (x109/L) at Day 7 | 150 | 50 |

| Spleen Weight (mg) | 100 | 150 |

Experimental Protocols

Protocol for Induction of a Hypothetical TNP-ITP Model

This protocol describes a general method for inducing ITP in a murine model using a hapten-carrier conjugate.

-

Preparation of Hapten-Carrier Conjugate:

-

Dissolve the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Dissolve the chloro-TNP derivative (e.g., 2-chloro-4,6-dinitrophenyl-sulfonic acid) in the same buffer.

-

Mix the hapten and carrier solutions at a specific molar ratio (e.g., 100:1 hapten to carrier) and incubate for 2 hours at room temperature with gentle stirring.

-

Remove unconjugated hapten by dialysis against phosphate-buffered saline (PBS).

-

Determine the protein concentration and hapten conjugation ratio using spectrophotometry.

-

-

Immunization of Mice:

-

Use a suitable mouse strain (e.g., BALB/c).

-

Emulsify the chloro-TNP-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.

-

Inject 100 µL of the emulsion subcutaneously at the base of the tail.

-

Administer booster immunizations on days 14 and 21.

-

-

Monitoring of Thrombocytopenia:

-

Collect blood samples from the tail vein into an anticoagulant-containing tube at regular intervals (e.g., days 0, 7, 14, 21, 28).

-

Determine the platelet count using an automated hematology analyzer or by flow cytometry.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the TNP-ITP induction and analysis.

Caption: Experimental workflow for a hypothetical TNP-ITP model.

Logical Relationships: The Influence of the Chloro Group

The diagram below outlines the logical progression of how a chloro group can influence the outcome in a TNP-ITP model.

References

- 1. Immune Thrombocytopenia (ITP): Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. Immune thrombocytopenic purpura - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Pathogenesis and Therapeutic Mechanisms in Immune Thrombocytopenia (ITP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune Thrombocytopenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Emerging Concepts in Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell-mediated responses that are differentially sensitive to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine profiles in mouse models of experimental immune thrombocytopenia reveal a lack of inflammation and differences in response to intravenous immunoglobulin depending on the mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro immune response to the 2,4,6-trinitrophenyl determinant in aged C57BL/6J mice:changes in the humoral immune response to, avidity for the TNP determinant and responsiveness to LPS effect with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Cl–π interactions in protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloro TNP-ITP Tetrasodium in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction